molecular formula C32H28F3N5O4 B1434693 AMG 487 S-enantiomer CAS No. 473720-30-8

AMG 487 S-enantiomer

Cat. No. B1434693
CAS RN: 473720-30-8
M. Wt: 603.6 g/mol
InChI Key: WQTKNBPCJKRYPA-NRFANRHFSA-N
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Description

AMG 487 S-enantiomer is the S enantiomer of AMG 487 . AMG 487 is an antagonist of the chemokine receptor CXCR3 .


Molecular Structure Analysis

The molecular structure of AMG 487 S-enantiomer consists of a total of 76 bonds, including 48 non-H bonds, 27 multiple bonds, 10 rotatable bonds, 3 double bonds, 24 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 tertiary amide (aromatic), 1 amidine derivative, 2 ethers (aromatic), and 2 Pyridines .


Chemical Reactions Analysis

AMG 487 S-enantiomer is metabolized by CYP3A4, which results in the formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme . The M2 phenol metabolite of AMG 487 readily produces time-dependent inhibition when remaining activity is assessed using either midazolam or testosterone .


Physical And Chemical Properties Analysis

The molecular weight of AMG 487 S-enantiomer is 603.59 and its molecular formula is C32H28F3N5O4 .

Scientific Research Applications

Immunological Effects on Dendritic Cells

AMG 487 is a targeted blocker of the chemokine receptor CXCR3 and improves inflammatory symptoms by blocking the inflammatory cycle . It has been found to significantly affect the maturity and function of dendritic cells (DCs) in vitro, leading to impaired T cell activation . This induces DCs to have characteristics similar to tolerogenic DCs . Therefore, AMG 487 may directly play an immunomodulatory role during DC development and functional shaping .

Role in Inflammatory and Autoimmune Diseases

The CXCR3 chemokine receptor pathway, which AMG 487 antagonizes, responds to various chemokines and plays an important role in many physiological and pathological processes . CXCR3 antagonists were originally proposed for use in inflammatory and autoimmune diseases .

Potential Use in a Wide Range of Diseases

More recent studies have shown that CXCR3 antagonists like AMG 487 can be used in the treatment of a wider range of diseases .

Role in Metabolic Pathways

Sequential metabolism of AMG 487 results in the formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme . This suggests that a more complex metabolic pathway is responsible for the generation of inhibitory metabolites affecting AMG 487 human pharmacokinetics .

Role in Drug Metabolism and Disposition

AMG 487 has been studied for its effects on drug metabolism and disposition. It has been found to generate an inhibitory metabolite linked to dose- and time-dependent pharmacokinetics in humans .

Role in CYP3A4 Inactivation

Investigations have confirmed a primary role for a metabolite of AMG 487 in CYP3A4 inactivation . This metabolite is found to be covalently bound to Cys239 of CYP3A4 .

Mechanism of Action

AMG 487 S-enantiomer is an antagonist of the chemokine receptor CXCR3 . It inhibits the binding of CXCL10 and CXCL11 to CXCR3 .

Safety and Hazards

AMG 487 S-enantiomer is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTKNBPCJKRYPA-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMG 487 S-enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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